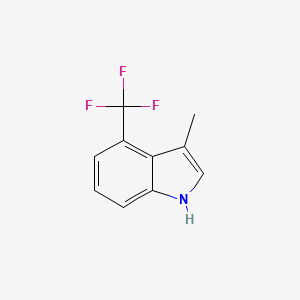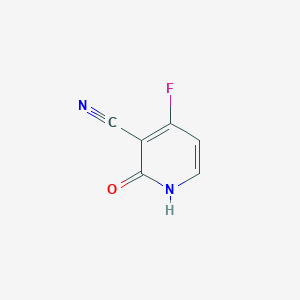
1-Cyclopropyl-4-fluoro-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-fluoro-2-methylbenzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a cyclopropyl group, a fluorine atom, and a methyl group are substituted at the 1, 4, and 2 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-fluoro-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the cyclopropyl group . The fluorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as aluminum chloride (AlCl3) are often used to facilitate the Friedel-Crafts reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding cyclopropyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclopropyl derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4-fluoro-2-methylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The cyclopropyl group can influence the reactivity and stability of the compound by introducing steric and electronic effects .
Comparación Con Compuestos Similares
1-Cyclopropyl-4-methylbenzene: Similar structure but lacks the fluorine atom.
1-Cyclopropyl-4-fluorobenzene: Similar structure but lacks the methyl group.
1-Cyclopropyl-2-methylbenzene: Similar structure but lacks the fluorine atom at the 4-position.
Uniqueness: The combination of these substituents can lead to unique steric and electronic properties that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C10H11F |
|---|---|
Peso molecular |
150.19 g/mol |
Nombre IUPAC |
1-cyclopropyl-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Clave InChI |
JXHBWMVOMUVWPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


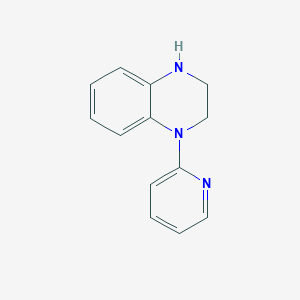






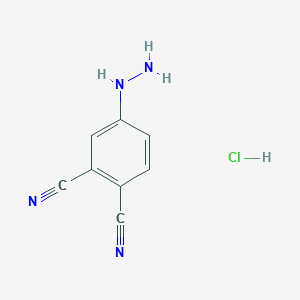

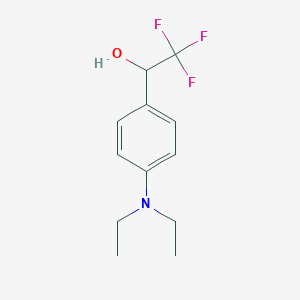
![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)
